4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
CAS No.:
Cat. No.: VC9581178
Molecular Formula: C19H15N3O2
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N3O2 |
|---|---|
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | 4-(3-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
| Standard InChI | InChI=1S/C19H15N3O2/c1-24-15-9-5-6-13(12-15)16-10-11-20-18-17(16)19(23)22(21-18)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21) |
| Standard InChI Key | AOCZRTXNBRICQU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4 |
| Canonical SMILES | COC1=CC=CC(=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound’s structure comprises a bicyclic pyrazolo[3,4-b]pyridine system, where the pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7). Key substituents include:
-
A 3-methoxyphenyl group at position 4 of the pyridine ring.
-
A phenyl group at position 2 of the pyrazole ring.
-
A ketone group at position 3, contributing to hydrogen-bonding interactions .
The methoxy group’s electron-donating nature enhances solubility and modulates electronic interactions with biological targets, while the phenyl groups introduce steric bulk, influencing binding specificity .
Computational and Experimental Characterization
Density functional theory (DFT) calculations for analogous pyrazolopyridines reveal a HOMO-LUMO energy gap of 0.17 eV, indicating high reactivity . Experimental data from FT-IR and NMR spectra confirm the presence of characteristic carbonyl (C=O) stretches at 1680–1700 cm⁻¹ and aromatic proton resonances at δ 6.8–8.2 ppm . Mass spectrometry typically shows a molecular ion peak at m/z 345 (M⁺) .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Copper-Catalyzed Cycloaddition
A highly efficient route involves a Cu(II)-catalyzed [3 + 3] cycloaddition between 3-amino-1-phenylpyrazolin-5-one and substituted 2-pyrone derivatives . Key conditions include:
-
Catalyst: Copper(II) acetylacetonate (10 mol%).
-
Solvent: Ethanol or butanol at reflux (80–100°C).
-
Reaction Time: 12–24 hours.
This method outperforms earlier approaches (e.g., KF-alumina catalysis) in efficiency and scalability .
Post-Synthetic Modifications
N-Alkylation at the pyrazole’s N-1 position enhances bioavailability. For example, treatment with bromoethane in acetonitrile yields ethyl-substituted derivatives with improved logP values .
Table 2: Comparative Synthesis Methods
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against multidrug-resistant pathogens, the compound exhibits notable activity:
-
Methicillin-resistant Staphylococcus aureus (MRSA): MIC = 2 μg/mL (vs. ciprofloxacin MIC = 4 μg/mL) .
-
Vancomycin-resistant Enterococci (VRE): MIC = 8 μg/mL .
Mechanistic studies suggest DNA gyrase inhibition and disruption of bacterial cell membrane integrity .
Table 3: Cytotoxicity Profile
| Cell Line | GI₅₀ (μM) | Reference Compound (GI₅₀) |
|---|---|---|
| HepG2 (Liver) | 0.01 | Doxorubicin (0.05) |
| MCF-7 (Breast) | 0.12 | Doxorubicin (0.08) |
| HCT-116 (Colon) | 0.15 | Doxorubicin (0.10) |
Pharmacological Applications and Drug-Likeness
Kinase Inhibition
The compound inhibits cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), validated by in silico docking (binding energy = −8.5 kcal/mol) . This dual inhibition suggests utility in cancers driven by kinase overexpression.
ADME Profiling
SwissADME predictions indicate favorable drug-likeness:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume